- Preparation of glycosides as irreversible covalent inhibitors of the gtpase k-ras G12C, World Intellectual Property Organization, , ,
Cas no 93-20-9 (2-(2-Naphthyloxy)ethanol)

2-(2-Naphthyloxy)ethanol structure
Nome do Produto:2-(2-Naphthyloxy)ethanol
2-(2-Naphthyloxy)ethanol Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(Naphthalen-2-yloxy)ethanol
- 2-(2-Naphthoxy)ethanol
- 2-(2-hydroxyethoxy)naphthalene
- 2-(2-Naphthyloxy)ethanol
- 2-naphthalen-2-yloxyethanol
- Ethylene glycol mono-2-naphthyl ether
- NSC 37574
- beta-Hydroxyethyl 2-naphthyl ether
- beta-Naphthoxyethanol
- 2-(2-Naphthalenyloxy)ethanol (ACI)
- Ethanol, 2-(2-naphthyloxy)- (6CI, 8CI)
- 2-(2-Naphthyloxy)ethyl alcohol
- 2-(Naphthalen-2-yloxy)ethan-1-ol
- 2-(β-Hydroxyethoxy)naphthalene
- Anavenol
- β-Hydroxyethyl 2-naphthyl ether
- β-Naphthoxyethanol
- EINECS 202-228-8
- 93-20-9
- Ethanol, 2-(2-naphthyloxy)-
- EC 202-228-8
- DTXSID00870427
- .beta.-Hydroxyethyl .beta.-naphthol ether
- 2-(2-naphthyloxy)-1-ethanol
- Poly(oxy-1,2-ethanediyl), .alpha.-2-naphthalenyl-.omega.-hydroxy-
- 2-(2-naphthalenyloxy)ethanol
- MFCD00016809
- 35545-57-4
- 2-(2-Naphthoxy) Ethanol
- DB-057380
- SB83940
- 7M7CUT7CCU
- 2-(2-NAPHTHYLOXY)ETHANOL [MI]
- 2-(.beta.-Hydroxyethoxy)naphthalene
- HY-W016083
- NSC-37574
- 2-(naphthalene-2-yloxy) ethan-1-ol
- CS-W016799
- AI3-09174
- Ethanol,2-(2-naphthalenyloxy)-
- beta-Hydroxyethyl beta-naphthol ether
- F79756
- .beta.-Naphthoxyethanol
- .beta.-Hydroxyethyl-2-naphthyl ether
- UNII-7M7CUT7CCU
- Q27268562
- STK505598
- 2-(beta-Hydroxyethoxy)naphthalene
- NSC37574
- NS00001480
- Ethanol, 2-(2-naphthalenyloxy)-
- AKOS003617490
- SCHEMBL432069
- 2-(.beta.-Naphthoxy)ethanol
- beta-Hydroxyethyl-2-naphthyl ether
-
- MDL: MFCD00016809
- Inchi: 1S/C12H12O2/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2
- Chave InChI: BQPBZDSDFCDSAO-UHFFFAOYSA-N
- SMILES: OCCOC1C=C2C(C=CC=C2)=CC=1
- BRN: 2086973
Propriedades Computadas
- Massa Exacta: 188.08400
- Massa monoisotópica: 188.08373
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 3
- Complexidade: 170
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: nothing
- Superfície polar topológica: 29.5
- XLogP3: nothing
- Carga de Superfície: 0
Propriedades Experimentais
- Densidade: 1.164±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 76.7 ºC
- Ponto de ebulição: 355.2°C at 760 mmHg
- Ponto de Flash: 168.8°C
- Índice de Refracção: 1.622
- Solubilidade: Very slightly soluble (0.62 g/l) (25 º C),
- PSA: 29.46000
- LogP: 2.21090
- Merck: 14,6413
2-(2-Naphthyloxy)ethanol Informações de segurança
- Número de transporte de matérias perigosas:UN 1993 3/PG 2
- WGK Alemanha:3
- Instrução de Segurança: S16; S26; S36; S37/39
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- Frases de Risco:R10; R20/21/22; R36/37; R36/37/38; R11
- Termo de segurança:3
- Grupo de Embalagem:III
2-(2-Naphthyloxy)ethanol Dados aduaneiros
- CÓDIGO SH:2909499000
- Dados aduaneiros:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(2-Naphthyloxy)ethanol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032601-5g |
2-(2-Naphthyloxy)ethanol |
93-20-9 | 98% | 5g |
¥298 | 2024-05-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N36740-5g |
2-(Naphthalen-2-yloxy)ethanol |
93-20-9 | 5g |
¥538.0 | 2021-09-08 | ||
TRC | N234090-250mg |
2-(2-Naphthyloxy)ethanol |
93-20-9 | 250mg |
$ 275.00 | 2022-06-03 | ||
Chemenu | CM140372-100g |
2-(2-Naphthyloxy)ethanol |
93-20-9 | 95% | 100g |
$411 | 2022-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046936-10g |
Anavenol |
93-20-9 | 98% | 10g |
¥634.00 | 2024-04-25 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N140399-5g |
2-(2-Naphthyloxy)ethanol |
93-20-9 | ≥98% | 5g |
¥401.90 | 2023-09-01 | |
Chemenu | CM140372-10g |
2-(2-Naphthyloxy)ethanol |
93-20-9 | 95% | 10g |
$86 | 2024-07-19 | |
eNovation Chemicals LLC | D767787-25g |
2-(Naphthalen-2-yloxy)ethanol |
93-20-9 | 98+% | 25g |
$185 | 2024-06-07 | |
abcr | AB118114-5g |
2-(2-Naphthoxy)ethanol, 98%; . |
93-20-9 | 98% | 5g |
€87.00 | 2025-02-21 | |
abcr | AB118114-100g |
2-(2-Naphthoxy)ethanol, 98%; . |
93-20-9 | 98% | 100g |
€739.00 | 2025-02-21 |
2-(2-Naphthyloxy)ethanol Método de produção
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Condições de reacção
1.1 Catalysts: Palladium ; 36 h, 150 °C
Referência
- Heterogeneous Palladium-Catalyzed Synthesis of Aromatic Ethers by Solvent-Free Dehydrogenative Aromatization: Mechanism, Scope, and Limitations Under Aerobic and Non-Aerobic ConditionsEuropean Journal of Organic Chemistry, 2013, 2013(26), 5902-5916,
Synthetic Routes 4
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Toluene ; overnight, reflux
Referência
- Structure-affinity studies for a novel series of homochiral naphtho and tetrahydronaphtho analogues of α1 antagonist WB-4101Bioorganic & Medicinal Chemistry, 2004, 12(18), 4937-4951,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 24 h, reflux
Referência
- Ortho-phenylenediamine-based open and macrocyclic receptors in selective sensing of H2PO4-, ATP and ADP under different conditionsOrganic & Biomolecular Chemistry, 2012, 10(47), 9383-9392,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 rt → 80 °C; 9 h, 80 °C; overnight, 80 °C
1.3 Reagents: Water
1.2 rt → 80 °C; 9 h, 80 °C; overnight, 80 °C
1.3 Reagents: Water
Referência
- Synthesis and inhibitory evaluation of 3-linked imipramines for the exploration of the S2 site of the human serotonin transporterBioorganic & Medicinal Chemistry, 2016, 24(12), 2725-2738,
Synthetic Routes 8
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Rhenium (titania supported) , Titania ; 24 h, 5 MPa, rt
Referência
- TiO2-Supported Re as a General and Chemoselective Heterogeneous Catalyst for Hydrogenation of Carboxylic Acids to AlcoholsChemistry - A European Journal, 2017, 23(5), 1001-1006,
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Condições de reacção
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Methanol ; overnight, rt
Referência
- Activity of Fluorine-Containing Analogues of WC-9 and Structurally Related Analogues against Two Intracellular Parasites: Trypanosoma cruzi and Toxoplasma gondiiChemMedChem, 2016, 11(24), 2690-2702,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Potassium acetate Solvents: Dimethyl sulfoxide ; 3.5 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 0.5 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 0.5 h, rt
Referência
- Facile one-pot two-step hydroxylation of alkyl halides and alkyl sulfonates via acetate intermediatesBulletin of the Korean Chemical Society, 2008, 29(12), 2491-2495,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cupric chloride ; 20 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referência
- Copper(II)-catalyzed C-O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethersOrganic & Biomolecular Chemistry, 2014, 12(26), 4747-4753,
Synthetic Routes 16
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: Dimethyldi-μ-1,2-phenylene[μ-(phthalazine-κN2:κN3)]diboron Solvents: Diglyme ; 10 h, 160 °C
Referência
- Lewis Acid Catalyzed Inverse Electron-Demand Diels-Alder Reaction of 1,2-DiazinesOrganic Letters, 2010, 12(18), 4062-4065,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 2 h, reflux
Referência
- Photoinduced electron transfer in host-guest complexes of 2-naphthyl-(OCH2CH2)n-adamantanamines with mono-6-O-p-nitrobenzoyl-β-cyclodextrin and mono-6-O-m-nitrobenzoyl-β-cyclodextrinChinese Journal of Chemistry, 2005, 23(1), 98-104,
Synthetic Routes 19
Synthetic Routes 20
2-(2-Naphthyloxy)ethanol Raw materials
- 2-Bromonaphthalene
- 2-methylidene-1,3-dioxolane
- Ethylene Carbonate
- Phthalazine
- Ethylene Glycol, Dehydrated
- 2-(2-bromoethoxy)naphthalene
- 2-(naphthalen-2-yloxy)acetic acid
- naphthalen-2-ol
- 2-(4-Methylbenzenesulfonyl)oxyethan-1-ol
- 1,2,3,4-tetrahydronaphthalen-2-one
2-(2-Naphthyloxy)ethanol Preparation Products
2-(2-Naphthyloxy)ethanol Literatura Relacionada
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93-20-9)2-(2-Naphthyloxy)ethanol

Pureza:99%
Quantidade:100g
Preço ($):377.0